REACTION_CXSMILES
|
[BH4-].[Na+].[N:3]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1>O.O.O.O.O.O.[Ni](Cl)Cl.CO>[NH:3]1[C:12]2[C:7](=[CH:8][C:9]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1 |f:0.1,3.4.5.6.7.8.9|
|
Name
|
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C(=O)OCC
|
Name
|
nickel chloride hexahydrate
|
Quantity
|
257 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Ni](Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice, and they
|
Type
|
CUSTOM
|
Details
|
Methanol was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by the silica gel column chromatography (hexane/ethyl acetate)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |